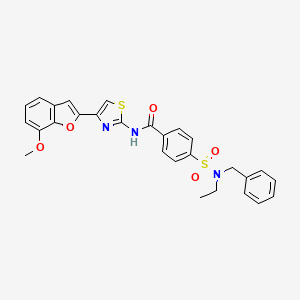

4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Description

4-(N-Benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a benzamide derivative characterized by a sulfamoyl group (N-benzyl-N-ethyl substitution) at the para position of the benzene ring. The thiazole moiety at the amide nitrogen is further substituted with a 7-methoxybenzofuran-2-yl group.

Properties

IUPAC Name |

4-[benzyl(ethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5S2/c1-3-31(17-19-8-5-4-6-9-19)38(33,34)22-14-12-20(13-15-22)27(32)30-28-29-23(18-37-28)25-16-21-10-7-11-24(35-2)26(21)36-25/h4-16,18H,3,17H2,1-2H3,(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBFUVBKCQPSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₃S

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Its structure suggests potential interactions with receptors such as the serotonin receptor family, which plays a role in various neurological functions.

Table 1: Biological Activity Summary

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

-

Src Kinase Inhibition Study :

- In a study utilizing NIH3T3/c-Src527F cells, the compound exhibited potent Src kinase inhibitory activity with GI50 values indicating strong inhibition at low micromolar concentrations. This suggests its potential as an anticancer agent targeting Src-mediated pathways.

-

Anticancer Efficacy :

- Further investigations into the anticancer properties revealed that the compound not only inhibited Src kinase but also affected other cellular pathways leading to reduced proliferation in colon cancer cell lines. The presence of specific substituents on the benzyl group was found to enhance its efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the N-benzyl substitution significantly impacted the potency against cancer cell lines. For instance, introducing electron-withdrawing groups improved inhibitory activity.

Table 2: Structure-Activity Relationship Insights

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Fluoro Group | Para | Increased potency |

| Methyl Group | Para | Decreased potency |

| Chlorobenzyl | Meta/Ortho | Variable effects noted |

Comparison with Similar Compounds

Structural Comparison

The compound shares a core benzamide-thiazole scaffold with several analogs, differing in sulfamoyl substituents and thiazole ring modifications. Key structural analogs include:

Key Structural Insights :

- Sulfamoyl Substitution : The N-benzyl-N-ethyl group in the target compound provides moderate steric bulk compared to smaller substituents (e.g., methyl, ethyl) or larger groups (e.g., piperidinyl). This may balance solubility and membrane permeability .

Physicochemical Properties

Notes:

- The benzofuran and N-benzyl groups in the target compound likely increase LogP compared to pyridinyl or piperidinyl analogs, reducing aqueous solubility .

- Spectral confirmation (1H/13C NMR, HRMS) would align with analogs in and , with distinct signals for the benzofuran protons (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.